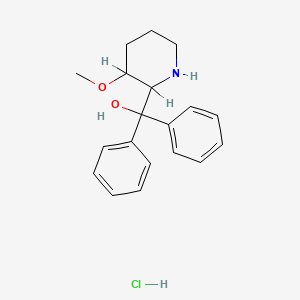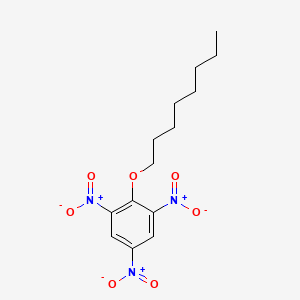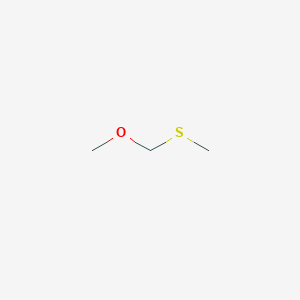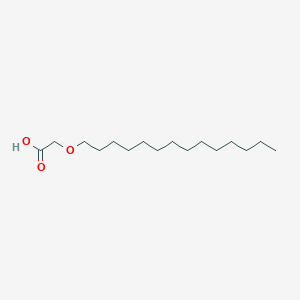
Difluoroiodophosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoroiodophosphine is a chemical compound with the formula F₂IP. It is a member of the fluorophosphine family, characterized by the presence of both fluorine and iodine atoms bonded to a phosphorus atom.
Méthodes De Préparation
Difluoroiodophosphine can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus triiodide (PI₃) with fluorine gas (F₂) under controlled conditions. The reaction typically takes place at low temperatures to prevent decomposition of the product. Another method involves the reaction of phosphorus trifluoride (PF₃) with iodine (I₂) in the presence of a catalyst .
Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The reaction conditions must be carefully controlled to ensure the safety and purity of the final product .
Analyse Des Réactions Chimiques
Difluoroiodophosphine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form difluorophosphoric acid (F₂POH) in the presence of strong oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can yield difluorophosphine (F₂PH) when treated with reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involving this compound often result in the formation of various fluorophosphine derivatives.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed from these reactions are difluorophosphoric acid, difluorophosphine, and alkyl difluorophosphines .
Applications De Recherche Scientifique
Difluoroiodophosphine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential of this compound in drug development. Its unique chemical properties may lead to the discovery of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials. .
Mécanisme D'action
The mechanism by which difluoroiodophosphine exerts its effects involves its ability to form stable complexes with other molecules. The phosphorus atom in this compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in a wide range of chemical reactions, including coordination with metal ions and interaction with biological macromolecules .
Comparaison Avec Des Composés Similaires
Difluoroiodophosphine can be compared with other fluorophosphine compounds such as difluorophosphine (F₂PH) and trifluorophosphine (PF₃).
Difluorophosphine (F₂PH): This compound is similar to this compound but lacks the iodine atom. It is less reactive and has different chemical properties.
Trifluorophosphine (PF₃): This compound contains three fluorine atoms bonded to phosphorus.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and stability characteristics .
Propriétés
Numéro CAS |
13819-11-9 |
|---|---|
Formule moléculaire |
F2IP |
Poids moléculaire |
195.8750 g/mol |
Nom IUPAC |
difluoro(iodo)phosphane |
InChI |
InChI=1S/F2IP/c1-4(2)3 |
Clé InChI |
KBMVMROLNNLWIS-UHFFFAOYSA-N |
SMILES canonique |
FP(F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

